molecular formula C13H13BrO2 B1485572 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione CAS No. 2168704-99-0

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione

Cat. No. B1485572
CAS RN: 2168704-99-0
M. Wt: 281.14 g/mol
InChI Key: FADITDOGEKTGNI-UHFFFAOYSA-N
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Description

The compound “1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione” is a complex organic molecule. It contains a bromophenyl group, a cyclopropyl group, and a butane-1,3-dione group . The bromophenyl group consists of a phenyl ring (a six-membered carbon ring typical of aromatic compounds) with a bromine atom attached. The cyclopropyl group is a three-membered carbon ring, and butane-1,3-dione is a four-carbon chain with carbonyl (C=O) groups at the first and third positions.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl group could be introduced through electrophilic aromatic substitution . The cyclopropyl group might be added through a cyclopropanation reaction. The butane-1,3-dione group could potentially be formed through a series of oxidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon chain. The bromophenyl and cyclopropyl groups are likely to add significant steric bulk . The butane-1,3-dione group, with its two carbonyl groups, would likely have a planar structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the bromophenyl group could potentially be replaced in a nucleophilic aromatic substitution reaction . The carbonyl groups in the butane-1,3-dione group would make those carbons susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the bromophenyl and cyclopropyl groups could potentially increase its hydrophobicity . The butane-1,3-dione group could potentially form hydrogen bonds .

Scientific Research Applications

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione has potential applications in the synthesis of various organic compounds. It can be used as a starting material for the synthesis of 1,3-diaryl-4-cyclopropylbut-2-en-1-ones, which are useful in the synthesis of various drugs and medicinal compounds. Furthermore, this compound can also be used as a catalyst in the synthesis of other organic compounds.

Mechanism of Action

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione acts as a Lewis acid, which is an electron-pair donor. This compound can form a coordination complex with various molecules and can thus act as a catalyst in the synthesis of other organic compounds.
Biochemical and Physiological Effects
This compound has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a strong Lewis acid and thus has the potential to interact with various molecules in the body.

Advantages and Limitations for Lab Experiments

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. Furthermore, it can be used as a catalyst in the synthesis of various organic compounds. However, it is important to note that this compound can be toxic if ingested or inhaled, and should thus be handled with care in the laboratory.

Future Directions

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione has potential applications in medicinal chemistry, and thus further research is needed to explore its potential uses. Additionally, further research is needed to explore its biochemical and physiological effects, as well as its potential toxicity. Other potential future directions include exploring its potential applications in other fields such as materials science and nanotechnology.

properties

IUPAC Name

1-(3-bromophenyl)-4-cyclopropylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c14-11-3-1-2-10(7-11)13(16)8-12(15)6-9-4-5-9/h1-3,7,9H,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADITDOGEKTGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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